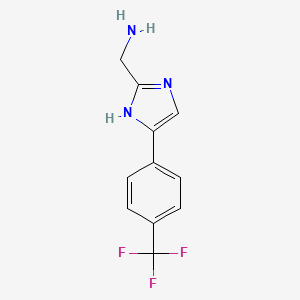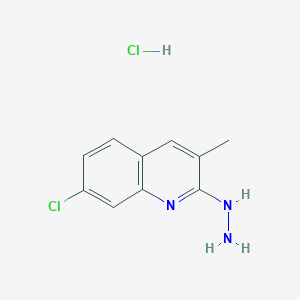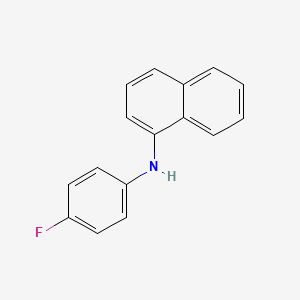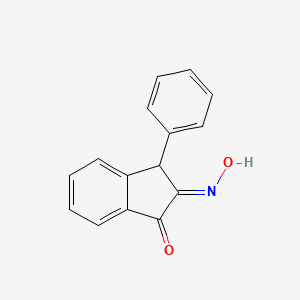![molecular formula C10H8ClNO2S B11872397 Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiazole ring substituted with a methyl group, a chlorine atom, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Cu-catalyzed, base-free C-S coupling reaction, which can be performed using conventional or microwave heating methods . This method ensures high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
科学的研究の応用
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate has numerous applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the biological activities of thiazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is employed in the synthesis of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
類似化合物との比較
Similar Compounds
2-Chloro-6-methylbenzo[d]thiazole: Similar in structure but lacks the carboxylate ester group.
6-Bromo-2-methylbenzo[d]thiazole: Contains a bromine atom instead of chlorine.
Uniqueness
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate is unique due to the presence of the carboxylate ester group, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for medicinal chemistry and industrial applications.
特性
分子式 |
C10H8ClNO2S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
methyl 2-chloro-4-methyl-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8ClNO2S/c1-5-3-6(9(13)14-2)4-7-8(5)12-10(11)15-7/h3-4H,1-2H3 |
InChIキー |
BOLDVAFZLUCRKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(S2)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B11872320.png)


![N-(2-Methoxyethyl)-3-nitroimidazo[1,2-a]pyridin-2-amine](/img/structure/B11872337.png)

![8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11872345.png)





![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)

